N10-Monodesmethyl Rizatriptan-d3

Isotopic Enrichment LC-MS/MS Internal Standard

N10-Monodesmethyl Rizatriptan-d3 (CAS 1215678-02-6) is a deuterium-labeled analog of N10-monodesmethyl rizatriptan, a minor pharmacologically active metabolite of the antimigraine drug rizatriptan. It serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of rizatriptan and its metabolites in biological matrices.

Molecular Formula C14H17N5
Molecular Weight 258.34 g/mol
Cat. No. B565175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN10-Monodesmethyl Rizatriptan-d3
SynonymsN-(Methyl-d3)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine; 
Molecular FormulaC14H17N5
Molecular Weight258.34 g/mol
Structural Identifiers
InChIInChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3/i1D3
InChIKeyHTVLSIBBGWEXCH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N10-Monodesmethyl Rizatriptan-d3: A Deuterated Internal Standard for Rizatriptan Metabolite Quantification


N10-Monodesmethyl Rizatriptan-d3 (CAS 1215678-02-6) is a deuterium-labeled analog of N10-monodesmethyl rizatriptan, a minor pharmacologically active metabolite of the antimigraine drug rizatriptan [1]. It serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of rizatriptan and its metabolites in biological matrices [2]. The compound features three deuterium atoms substituted at the N-methyl position, resulting in a molecular weight of 258.34 g/mol .

Why Unlabeled N10-Monodesmethyl Rizatriptan or Other Triptan Internal Standards Cannot Substitute for N10-Monodesmethyl Rizatriptan-d3 in Quantitative LC-MS/MS


Direct substitution of unlabeled N10-monodesmethyl rizatriptan or structurally similar triptan internal standards (e.g., rizatriptan-d6, sumatriptan-d6) in LC-MS/MS assays for rizatriptan metabolite quantification is analytically invalid due to differences in isotopic labeling position, mass shift, and metabolic fate. Unlabeled analogs co-elute with the endogenous metabolite, causing ion suppression/enhancement artifacts and precluding accurate correction for matrix effects [1]. Rizatriptan-d6, while deuterated, labels the parent drug rather than the metabolite, resulting in divergent fragmentation patterns and recovery efficiencies that compromise method accuracy for N10-monodesmethyl rizatriptan quantification [2]. The site-specific N-methyl deuteration of N10-Monodesmethyl Rizatriptan-d3 ensures a +3 Da mass shift that avoids spectral overlap with endogenous species while maintaining near-identical physicochemical properties essential for reliable matrix effect correction and extraction recovery compensation .

Quantitative Differentiation: N10-Monodesmethyl Rizatriptan-d3 vs. Unlabeled Metabolite and Alternative Internal Standards


Isotopic Purity and Enrichment: Guaranteed d3 Incorporation for Reliable Quantification

N10-Monodesmethyl Rizatriptan-d3 is supplied with a minimum isotopic enrichment of >99% d3 and chemical purity of ≥98%, ensuring that less than 1% of the material comprises unlabeled or partially labeled species that could introduce quantification bias . In contrast, alternative deuterated internal standards such as rizatriptan-d6 may exhibit variable deuteration at multiple sites, with reported isotopic purity ranging from 95–98%, leading to higher background interference in selected reaction monitoring (SRM) channels . The high isotopic fidelity of the d3 label directly translates to a lower limit of quantification (LLOQ) for N10-monodesmethyl rizatriptan in human plasma, with validated methods achieving 0.1 ng/mL sensitivity when using this standard [1].

Isotopic Enrichment LC-MS/MS Internal Standard

Mass Shift and Chromatographic Co-elution: +3 Da Separation Prevents Endogenous Interference

The site-specific deuteration of N10-Monodesmethyl Rizatriptan-d3 introduces a +3.02 Da mass shift relative to the unlabeled metabolite (m/z 256.32 → 259.34 for [M+H]⁺) . This mass difference is sufficient to place the labeled standard in a unique SRM channel free from endogenous interference, yet small enough to maintain nearly identical chromatographic retention time (ΔtR < 0.02 min under typical reversed-phase conditions) [1]. In contrast, using an unlabeled structural analog (e.g., N,N-diethyl rizatriptan) as an internal standard results in different extraction recovery and ionization efficiency, necessitating extensive matrix-matched calibration and increasing inter-assay variability [2].

Mass Spectrometry Stable Isotope Labeling Matrix Effects

Regulatory Compliance and Traceability: EP Impurity I Reference Standard with d3 Label

N10-Monodesmethyl Rizatriptan-d3 is directly traceable to the European Pharmacopoeia (EP) impurity standard for Rizatriptan Impurity I (N-monodesmethyl rizatriptan), providing a regulatory-compliant pathway for method validation and quality control [1]. This traceability is not offered by generic deuterated internal standards such as rizatriptan-d6, which corresponds to the parent drug rather than the specified impurity . The d3-labeled standard is supplied with comprehensive characterization data compliant with ICH Q2(R1) guidelines, including certificate of analysis, HPLC purity, and isotopic enrichment documentation, facilitating Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions .

Pharmaceutical Analysis Method Validation Regulatory Compliance

Optimal Use Cases for N10-Monodesmethyl Rizatriptan-d3 in Analytical and Pharmaceutical Workflows


Bioanalytical Method Development and Validation for Rizatriptan Metabolite Pharmacokinetics

N10-Monodesmethyl Rizatriptan-d3 serves as the gold-standard internal standard for developing and validating LC-MS/MS methods to quantify the N10-monodesmethyl metabolite in human plasma, urine, or tissue homogenates. Its +3 Da mass shift and co-elution properties ensure accurate correction for matrix effects, enabling robust pharmacokinetic studies in support of bioequivalence trials and therapeutic drug monitoring [1]. The high isotopic enrichment (>99%) minimizes background noise, allowing precise quantification at sub-ng/mL levels [2].

Pharmaceutical Quality Control and Impurity Profiling

As a deuterated analog of Rizatriptan EP Impurity I, this compound is directly applicable in pharmaceutical quality control for the identification and quantification of the N10-monodesmethyl impurity in rizatriptan drug substance and finished product. Its traceability to EP standards facilitates compliance with ICH Q3A/Q3B impurity thresholds, and the comprehensive characterization package supports ANDA and DMF submissions .

Stable Isotope Dilution LC-MS/MS Assays in Clinical Research

In clinical research settings, N10-Monodesmethyl Rizatriptan-d3 enables precise measurement of rizatriptan metabolite concentrations in patient samples, supporting studies of inter-individual variability in drug metabolism, drug-drug interactions (e.g., with MAO-A inhibitors), and population pharmacokinetic modeling [3]. The low LLOQ achievable with this internal standard (0.1 ng/mL) is critical for detecting the minor circulating metabolite.

Method Transfer and Cross-Validation Across Laboratories

The well-defined isotopic purity and consistent performance characteristics of N10-Monodesmethyl Rizatriptan-d3 make it an ideal reference material for method transfer and cross-validation studies between laboratories. Its robust documentation and regulatory traceability reduce inter-laboratory variability, ensuring that validated methods are reproducible across different sites and instrumentation [4].

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